Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl-
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Overview
Description
Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- is a complex organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a piperidine ring substituted with a glycyl group and an alpha-methylbenzyl group, along with four methyl groups at the 2, 2, 6, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- typically involves multiple steps. One common approach is the alkylation of piperidine with alpha-methylbenzyl chloride in the presence of a base, followed by the introduction of the glycyl group through an amide bond formation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- Piperidine, 1-(N-benzyl)glycyl-2,2,6,6-tetramethyl-
- Piperidine, 1-(N-(alpha-methylphenethyl)glycyl)-2,2,6,6-tetramethyl-
Uniqueness
Piperidine, 1-(N-(alpha-methylbenzyl)glycyl)-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
53725-41-0 |
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Molecular Formula |
C19H30N2O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-(2,2,6,6-tetramethylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C19H30N2O/c1-15(16-10-7-6-8-11-16)20-17(22)14-21-18(2,3)12-9-13-19(21,4)5/h6-8,10-11,15H,9,12-14H2,1-5H3,(H,20,22) |
InChI Key |
XQIIZIKRRIWJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(CCCC2(C)C)(C)C |
Origin of Product |
United States |
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